molecular formula C13H8F3NO2 B7870572 2-[3-(Trifluoromethoxy)benzoyl]pyridine

2-[3-(Trifluoromethoxy)benzoyl]pyridine

Cat. No.: B7870572
M. Wt: 267.20 g/mol
InChI Key: RKQXPUCSNNCMEN-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethoxy)benzoyl]pyridine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethoxy)benzoyl]pyridine typically involves the reaction of 3-(trifluoromethoxy)benzoyl chloride with pyridine in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures (0°C) to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethoxy)benzoyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[3-(Trifluoromethoxy)benzoyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(Trifluoromethoxy)benzoyl]pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethoxy)benzoyl]pyridine is unique due to the combination of the trifluoromethoxy group and the pyridine ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

pyridin-2-yl-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-10-5-3-4-9(8-10)12(18)11-6-1-2-7-17-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQXPUCSNNCMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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